molecular formula C6H8NNaO4S B057364 Sodium 4-Aminobenzenesulfonate Hydrate CAS No. 123333-70-0

Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No. B057364
M. Wt: 213.19 g/mol
InChI Key: VDGKZGAQOPUDQL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of derivatives closely related to Sodium 4-Aminobenzenesulfonate Hydrate involves multiple steps, including sulfonation, photochlorination, Hoffmann amination, and hydrazine hydrate reduction, with high purity and yield reported in some cases (Jiang Du-xiao, 2005). Another approach involves the reaction of sodium salts with various organic compounds to form complex structures, showcasing the versatility of synthesis methods for sulfonate salts (Graham Smith et al., 2004).

Molecular Structure Analysis

Molecular structure analysis reveals complex polymeric structures based on coordination with sodium ions. The crystal structure of anhydrous sodium 2-aminobenzenesulfonate, for example, features a two-dimensional polymer structure with distorted octahedral coordination (Graham Smith et al., 2004). Such detailed structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving Sodium 4-Aminobenzenesulfonate Hydrate and its derivatives include interactions with various reagents to form new compounds. For instance, the reactions of amino groups with sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) showcase the compound's reactivity and the potential for analytical applications (T. Yamashina, H. Hirata, 1987).

Scientific Research Applications

  • Molecular Switching : Sodium 4-Aminobenzenesulfonate Hydrate is involved in molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding, with implications for materials science and molecular engineering (Gurbanov et al., 2017).

  • Electroanalytical Applications : It's used in voltammetry and flow-injection amperometry for the indirect determination of dopamine, demonstrating its utility in analytical chemistry (Yeh, Kuo, & Cheng, 2008).

  • Synthesis of Complex Compounds : The compound plays a role in the synthesis of complex organic compounds, such as 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium, highlighting its importance in organic synthesis and materials science (Xie Jian-wu, 2005).

  • In Cementitious Materials : It is used in the synthesis of superplasticizers for cementitious materials, indicating its role in civil engineering and construction materials (Pei et al., 2008).

  • Crystal Structure Studies : Its crystal structure and molecular interactions have been studied, contributing to the field of crystallography and molecular design (Dhanalakshmi & Parthiban, 2020).

  • Environmental Applications : It's involved in the biodegradation of pollutants like 4-aminobenzenesulfonate, relevant to environmental science and wastewater treatment (Wang, Zhang, Zhou, & Zhang, 2009).

  • Study of Polycations : It aids in understanding the binding of polycations in solutions, contributing to polymer science and materials chemistry (Satoh, Yoda, & Komiyama, 1991).

  • Luminescent Coordination Polymers : Its role in the synthesis of luminescent lanthanide coordination polymers indicates its significance in inorganic chemistry and materials science (Yang et al., 2008).

  • Adsorption Studies : It's used in studies for the adsorption of compounds like sodium dodecylbenzenesulfonate, relevant to environmental cleanup and industrial processes (Kim et al., 2019).

  • Modification of Carbon Nanotubes : Its use in the modification of carbon nanotubes for improved adsorptive performance highlights its role in nanotechnology and materials engineering (Zheng, Hu, & Du, 2013).

  • Supercapacitor Applications : It has been used to enhance supercapacitor capacitance, demonstrating its potential in energy storage technologies (Zhang, Huang, & Chen, 2015).

Safety And Hazards

Sodium 4-Aminobenzenesulfonate Hydrate is classified under GHS07 and carries the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

sodium;4-aminobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKZGAQOPUDQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Aminobenzenesulfonate Hydrate

CAS RN

123333-70-0
Record name Sodium sulfanilate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Hayase, M Kondou, A Higashiyama, A Kita… - Journal of bioscience …, 2021 - Elsevier
… (19) and contained 2.34 g of K 2 HPO 4 , 1.33 g of KH 2 PO 4 , 0.20 g of MgSO 4 ·7H 2 O, 1.0 g of (NH 4 ) 2 SO 4 , 0.5 g of NaCl, 4.5 mM of sodium 4-aminobenzenesulfonate hydrate, …
Number of citations: 5 www.sciencedirect.com
Y Wang, X Guan, F Chen, S Zhu, Y Ye… - Catalysis Science & …, 2017 - pubs.rsc.org
The first examples of bifunctional hyperbranched polymers (HBP) with high density ionic liquid (IL) moieties in the main chain and controllable amount of pyrene groups at the chain …
Number of citations: 16 pubs.rsc.org

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